N-[(4-FLUOROPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
CAS No.: 872703-96-3
Cat. No.: VC4386514
Molecular Formula: C17H14FN3OS2
Molecular Weight: 359.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872703-96-3 |
|---|---|
| Molecular Formula | C17H14FN3OS2 |
| Molecular Weight | 359.44 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H14FN3OS2/c18-13-5-3-12(4-6-13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-2-1-9-23-15/h1-9H,10-11H2,(H,19,22) |
| Standard InChI Key | QDSLOGXDPMIZKH-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Introduction
N-[(4-Fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides. It is characterized by its molecular formula, C17H14FN3OS2, and is used as a screening compound in various chemical and biological studies . This compound is of interest due to its unique structural features, which include a fluorophenyl group, a thiophenyl moiety, and a pyridazinyl ring system.
Synthesis and Preparation
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis techniques. These may include the formation of the pyridazinyl ring, introduction of the thiophenyl group, and attachment of the fluorophenylmethyl moiety to the acetamide core. Detailed synthesis protocols are not provided in the available literature but would likely involve standard organic chemistry methods such as nucleophilic substitution and cross-coupling reactions.
Biological Activity and Applications
While specific biological activity data for this compound are not detailed in the available sources, compounds with similar structural features are often explored for their potential in medicinal chemistry. The presence of a thiophenyl group and a pyridazinyl ring system suggests potential applications in areas such as anti-inflammatory, antibacterial, or anticancer research. The fluorophenyl moiety can enhance lipophilicity and bioavailability, which are desirable properties for drug candidates.
Research Findings and Future Directions
Given the limited specific data available on N-[(4-fluorophenyl)methyl]-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide, future research should focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) studies. These efforts could uncover its potential therapeutic applications and provide insights into how modifications to its structure might enhance its efficacy or selectivity.
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